molecular formula C14H19F3N2 B12084246 N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B12084246
M. Wt: 272.31 g/mol
InChI Key: ZRPJPIMPKWNQEA-UHFFFAOYSA-N
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Description

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Ring: The benzene ring is functionalized with a trifluoromethyl group through electrophilic aromatic substitution.

    Introduction of the Amine Groups: The amine groups are introduced via nitration followed by reduction.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce amines.

Scientific Research Applications

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine groups facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2

InChI Key

ZRPJPIMPKWNQEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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